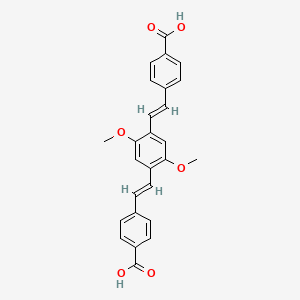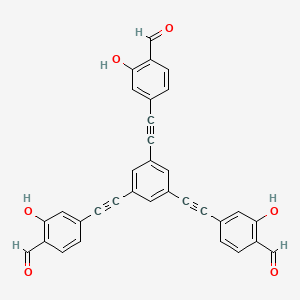
5,5'-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid: is a complex organic compound with the molecular formula C20H13N3O8 and a molecular weight of 423.33 g/mol . This compound features a pyrimidine ring substituted with amino and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrimidine with isophthalic acid derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups allow for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with metal ions .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: In the industrial sector, 5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. These interactions can modulate enzymatic activity, protein folding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
5,5’-(Pyrimidine-4,6-diyl)diisophthalic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
5,5’-(1H-2,3,5-Triazole-1,4-diyl)diisophthalic acid:
Uniqueness: 5,5’-(5-Aminopyrimidine-4,6-diyl)diisophthalic acid is unique due to the presence of both amino and carboxylic acid groups on the pyrimidine ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
5-[5-amino-6-(3,5-dicarboxyphenyl)pyrimidin-4-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O8/c21-14-15(8-1-10(17(24)25)5-11(2-8)18(26)27)22-7-23-16(14)9-3-12(19(28)29)6-13(4-9)20(30)31/h1-7H,21H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJACNKIENPXNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C(=NC=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide](/img/structure/B8244139.png)
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)





![4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8244192.png)

![4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid](/img/structure/B8244202.png)

